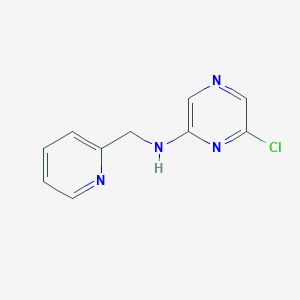

6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine

Description

6-Chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine is a heterocyclic compound featuring a pyrazine core substituted with a chlorine atom at position 6 and an amine group at position 2, which is further modified with a pyridin-2-ylmethyl substituent. This structure positions it within a broader class of pyrazin-2-amine derivatives, which are explored for diverse biological activities, including antimicrobial, antifungal, and enzyme inhibition properties. The pyridinylmethyl group enhances solubility and bioavailability, while the chloro substituent influences electronic and steric properties critical for target interactions .

Properties

IUPAC Name |

6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4/c11-9-6-12-7-10(15-9)14-5-8-3-1-2-4-13-8/h1-4,6-7H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKHNHCAQKNFNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyrazine-2-carboxylic acid and 2-pyridinemethanol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol or methanol).

Reaction Steps: The key steps include the formation of an intermediate ester, followed by nucleophilic substitution to introduce the pyridinylmethyl group.

Industrial Production Methods

In an industrial setting, the production of 6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

Catalysis: The use of catalysts to enhance reaction rates and selectivity.

Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chlorine or pyridinylmethyl positions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

N-oxides: Formed through oxidation.

Amines: Resulting from reduction.

Substituted Derivatives: Various functionalized compounds obtained through substitution reactions.

Scientific Research Applications

Cancer Therapeutics

One of the primary applications of 6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine lies in its role as an inhibitor of Checkpoint Kinase 1 (CHK1). CHK1 is a critical protein involved in cell cycle regulation and DNA damage response. Inhibition of CHK1 has been shown to enhance the efficacy of DNA-damaging agents used in cancer therapy. The compound has been demonstrated to possess anti-proliferative properties against various cancer cell lines, making it a candidate for combination therapies with other anticancer agents such as DNA topoisomerase inhibitors and ionizing radiation .

Antimicrobial Activity

Research has indicated that derivatives of 6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis, which causes tuberculosis. A study on hybrid compounds derived from this scaffold showed promising results with minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL against M. tuberculosis H37Rv. This suggests that 6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine could serve as a lead compound for developing new antimycobacterial agents .

Muscarinic Acetylcholine Receptor Modulation

The compound has also been investigated for its potential as a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine receptor (mAChR). Research into structure–activity relationships (SARs) has identified analogues that enhance receptor activity, which may have implications for treating conditions related to cholinergic signaling, such as Alzheimer's disease and other cognitive disorders .

Data Table: Summary of Applications

Case Study 1: CHK1 Inhibition in Cancer Therapy

A study focused on the synthesis and evaluation of biarylamine compounds highlighted the effectiveness of 6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine in inhibiting CHK1 kinase function. The findings suggest that this compound can sensitize cancer cells to conventional therapies, thereby improving treatment outcomes .

Case Study 2: Antimycobacterial Activity

In a comprehensive evaluation, hybrid molecules incorporating the pyrazin-2-amino scaffold were tested against multiple strains of Mycobacterium. The results demonstrated that compounds based on 6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine exhibited broad-spectrum antimycobacterial activity with favorable selectivity indexes, indicating potential for further development as therapeutic agents against tuberculosis .

Case Study 3: Receptor Modulation

Research into the pharmacological effects of N-pyrimidyl/pyridyl derivatives revealed that certain analogues showed potent PAM activity for the M3 mAChR, suggesting that modifications to the pyrazin-2-amino structure can significantly influence receptor interactions and therapeutic potential .

Mechanism of Action

The mechanism of action of 6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its application.

Pathways Involved: It can modulate biochemical pathways related to cell proliferation, apoptosis, or microbial growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Pyrazin-2-amine Derivatives

N-Aryl Substitutions

- 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide (Compound 6)

- 6-Chloro-N-(2-methylphenyl)pyrazin-2-amine

N-Alkyl and N-Heteroalkyl Substitutions

- Predicted pKa (2.82) suggests weaker basicity compared to aryl analogs .

- 6-Chloro-N-(2,2-difluoroethyl)pyrazin-2-amine

N-Heteroaromatic Substitutions

- 6-Chloro-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroacridin-9-amine (Compound 12c)

Antimicrobial Activity

Enzyme Inhibition

Physicochemical Properties

Lipophilicity and Solubility :

- The pyridin-2-ylmethyl group in the target compound enhances water solubility compared to purely alkyl or aryl substitutions (e.g., 6-chloro-N-cyclohexyl analogs) .

- Chlorine at position 6 increases molecular polarity, as seen in analogs like 6-chloro-N-(2-methylphenyl)pyrazin-2-amine (density = 1.291 g/cm³) .

Thermal Stability :

- Analogs with rigid aromatic substituents (e.g., 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide) exhibit higher predicted boiling points (>300°C) compared to flexible alkyl derivatives (e.g., 6-chloro-N-(3-methoxypropyl)pyrazin-2-amine, boiling point ~276.9°C) .

Biological Activity

6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a chloro group and a pyridin-2-ylmethyl moiety. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

The biological activity of 6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their functions. The exact pathways involved may vary based on the biological context, but research indicates that it may influence signaling pathways related to cell proliferation and apoptosis.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, certain derivatives demonstrated potent antibacterial activity against strains such as Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .

- Anticancer Potential : Research indicates that the compound may possess anticancer properties. In vitro studies have revealed that it can inhibit the proliferation of cancer cell lines such as MCF7 and A549, with IC50 values indicating moderate to high potency .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds, providing insights into the biological activity of 6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine:

- Antitubercular Activity : In a study evaluating a series of pyrazine derivatives, several compounds showed significant activity against Mycobacterium tuberculosis, with some exhibiting IC90 values as low as 3.73 μM .

- Cytotoxicity Assessments : Compounds derived from this structure were tested for cytotoxic effects on human embryonic kidney (HEK-293) cells, showing low toxicity profiles, which is promising for therapeutic applications .

- Comparative Analysis : Comparative studies with similar compounds such as 6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine revealed differences in their biological activities based on the positioning of substituents on the pyrazine ring.

Data Table: Biological Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.